molecular formula C5H7Cl4NO4S B14441463 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate CAS No. 78578-67-3

2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate

Cat. No.: B14441463
CAS No.: 78578-67-3
M. Wt: 319.0 g/mol
InChI Key: MRKQRTIKGGBQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate is a chemical compound known for its versatility in organic synthesis. It is used as a reagent for selective acylation and dealkylation, and it plays a significant role in regio-, chemo-, and stereoselective synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with 2-(chlorosulfonyl)ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as ether, benzene, or chloroform, and the reaction is usually conducted at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of carbamates or other substituted derivatives .

Scientific Research Applications

2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate involves its ability to act as a protecting group for hydroxyl and amino groups. The compound reacts with these functional groups to form stable carbamate derivatives, which can be selectively deprotected under specific conditions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate is unique due to its dual functionality, combining the properties of both a chloroformate and a sulfonyl chloride. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .

Properties

CAS No.

78578-67-3

Molecular Formula

C5H7Cl4NO4S

Molecular Weight

319.0 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(2-chlorosulfonylethyl)carbamate

InChI

InChI=1S/C5H7Cl4NO4S/c6-5(7,8)3-14-4(11)10-1-2-15(9,12)13/h1-3H2,(H,10,11)

InChI Key

MRKQRTIKGGBQNX-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.